molecular formula C14H12BrN3O2S2 B2987153 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687566-34-3

2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2987153
CAS No.: 687566-34-3
M. Wt: 398.29
InChI Key: CXSMTOROETWZCI-UHFFFAOYSA-N
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Description

The compound “2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a complex organic compound. It contains a benzothieno ring system fused to a pyrimidine ring, with a 4-bromophenyl group attached to the benzothieno ring . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a molecular formula of C26H25BrN4O2S2 and a molecular weight of 569.547 . It consists of a benzothieno ring system fused to a pyrimidine ring, with a 4-bromophenyl group attached to the benzothieno ring .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C26H25BrN4O2S2 and a molecular weight of 569.547 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Dual Inhibitor of Key Enzymes

One significant application of related compounds is as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the nucleotide synthesis pathway. These enzymes are targeted for anticancer and antimicrobial therapy due to their role in DNA synthesis. For example, compounds structurally related to 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide have demonstrated potent inhibitory activity against human TS and DHFR, highlighting their potential as dual-function inhibitors in therapeutic applications (Gangjee et al., 2008).

Structural Analysis and Molecular Interactions

Research has also focused on the crystal structure analysis of related compounds, which provides valuable insights into their molecular interactions, folding conformations, and potential binding affinities. Such studies are essential for understanding the molecular basis of their activity and for guiding the design of more effective derivatives. Studies have elucidated the folded conformation about the methylene C atom in the thioacetamide bridge, which contributes to the compound's biological activity (Subasri et al., 2016).

Anticancer Activity

Several derivatives of 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results against various cancer cell lines, indicating their potential as novel anticancer agents. The synthesis and evaluation of these derivatives are critical steps in the development of new therapies for cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial and Antiviral Activity

Research into the antimicrobial and antiviral applications of compounds related to 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide has revealed their potential in treating infections. For instance, novel derivatives have been synthesized and shown to exhibit antimicrobial activity, suggesting their usefulness in combating bacterial and fungal infections. Additionally, some compounds have demonstrated significant antiviral activity, particularly against COVID-19, highlighting their importance in the current global health context (Mary et al., 2020).

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S2/c15-8-1-3-9(4-2-8)18-13(20)12-10(5-6-21-12)17-14(18)22-7-11(16)19/h1-4H,5-7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSMTOROETWZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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